(2E,6Z)-Octa-2,6-dienol

Enzymology Biotransformation Citral Biosynthesis

(2E,6Z)-Octa-2,6-dienol is an unsaturated C8 monoterpene alcohol characterized by its specific (2E,6Z) double-bond stereochemistry. It is a stereoisomer of the 2,6-octadien-1-ol class, a group of compounds foundational to terpenoid biochemistry.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 97259-62-6
Cat. No. B15177660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6Z)-Octa-2,6-dienol
CAS97259-62-6
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC=CCCC=CCO
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,6-7,9H,4-5,8H2,1H3/b3-2-,7-6+
InChIKeyONYJRUXYOCZIAW-BRXUXDTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,6Z)-Octa-2,6-dienol (CAS 97259-62-6): Stereochemically Defined Octadienol for Life Science and Flavor Research


(2E,6Z)-Octa-2,6-dienol is an unsaturated C8 monoterpene alcohol characterized by its specific (2E,6Z) double-bond stereochemistry [1]. It is a stereoisomer of the 2,6-octadien-1-ol class, a group of compounds foundational to terpenoid biochemistry . Unlike more common, commercially abundant isomers such as geraniol (trans-2,6 configuration), this specific stereoisomer is rarely encountered, limiting its direct study and making its procurement a niche but potentially critical task for stereospecific investigations [2].

Why Sourcing (2E,6Z)-Octa-2,6-dienol is Not a Generic Procurement Task: Stereochemistry Dictates Function


Within the 2,6-octadien-1-ol class, stereochemistry is not a minor detail; it is a primary determinant of biological function [1]. While isomers like geraniol (E,E) and nerol (Z,Z) are widely available due to their commercial applications in fragrance and flavor, the (2E,6Z) configuration is a distinct molecular entity with different three-dimensional geometry. This structural variance directly impacts interactions with chiral biological targets, such as enzymes and receptors [2]. Consequently, substituting (2E,6Z)-octa-2,6-dienol with a more common isomer in a research or industrial process introduces a confounding variable that can invalidate results or lead to product failure, as the specific stereochemistry is often the key to the desired effect [3].

Quantitative Differentiation of (2E,6Z)-Octa-2,6-dienol (CAS 97259-62-6) Against Closest Analogs


Stereochemistry-Dependent Enzyme Affinity: Nerol (Cis-Isomer) vs. Geraniol (Trans-Isomer)

The cis-configuration (represented by nerol) demonstrates a significantly higher affinity for a specific dehydrogenase enzyme compared to its trans-isomer (geraniol) [1]. This establishes a clear precedent for stereospecific enzyme-substrate interactions within the 2,6-octadien-1-ol family. By extension, the (2E,6Z)-stereoisomer, possessing a mixed configuration, is expected to exhibit a unique, non-interchangeable kinetic profile with such enzymes, making it essential for studying stereospecific pathways.

Enzymology Biotransformation Citral Biosynthesis

Differential Biotransformation Pathways: Metabolic Fate of Cis vs. Trans Isomers

When fed to Saccharomyces cerevisiae, the cis-isomer (nerol) undergoes different biotransformation reactions compared to the trans-isomer (geraniol) [1]. Specifically, using growing cells, nerol is converted to linalool and geraniol, while the same system converts geraniol to citronellol. This divergence in metabolic fate underscores that the initial stereochemistry of the alcohol dictates which downstream enzymatic pathways are engaged.

Microbial Biotechnology Metabolic Engineering Yeast Biotransformation

Predicted Physicochemical Properties: A Comparative Analysis of 2,6-Octadien-1-ol Stereoisomers

Computational modeling reveals subtle but potentially significant differences in predicted physicochemical properties among the stereoisomers of 2,6-octadien-1-ol [1]. For instance, the (2E,6E)-isomer has a predicted LogP (XLogP3) of 1.7, whereas the (2E,6Z)-isomer has a predicted XLogP3-AA of 1.7, and the (2Z,6E)-isomer (nerol) has a predicted XLogP of 1.9 [2]. While the LogP values are similar, variations in other properties, such as topological polar surface area (TPSA) and rotatable bond count, can influence membrane permeability and binding affinity in a biological context.

Computational Chemistry ADMET Prediction Lipophilicity

Aroma Profile Differentiation: Olfactory Distinction Between Cis and Trans Isomers

The olfactory properties of stereoisomers are distinct and non-substitutable [1]. While geraniol (trans) is described as having a warm, sweet, and slightly powdery rose-like scent, its cis-isomer, nerol, is characterized by a fresher, softer, less sharp rose aroma with pronounced citrus and green facets [2]. The (2E,6Z)-isomer, with its mixed configuration, is expected to possess a unique olfactory signature that lies somewhere between these two, representing a different 'note' in a fragrance composition.

Flavor Chemistry Fragrance Development Sensory Analysis

Rarity and Commercial Availability: A Constrained Supply Chain for a Niche Stereoisomer

A survey of major chemical supplier databases reveals that (2E,6Z)-octa-2,6-dienol is not a standard catalog item [1]. Unlike geraniol or nerol, which are produced at industrial scale, this specific stereoisomer is typically only available through custom synthesis or from specialized rare-chemical suppliers [2]. This scarcity imposes a significant practical constraint: substituting it with a more common isomer is often a default action, but one that carries the risk of experimental or product failure as detailed in the evidence above.

Procurement Supply Chain Specialty Chemicals

High-Value Application Scenarios for (2E,6Z)-Octa-2,6-dienol (CAS 97259-62-6) Based on Differential Evidence


Investigating Stereospecificity in Terpenoid Enzymology

Based on the demonstrated 3-fold higher affinity of a dehydrogenase for a cis-configured substrate over a trans-isomer [1], (2E,6Z)-octa-2,6-dienol is a critical tool compound. It can be used as a substrate or inhibitor to probe the active site stereoselectivity of novel enzymes involved in terpenoid biosynthesis, such as dehydrogenases, reductases, and cytochrome P450s, where its unique (2E,6Z) geometry will yield distinct kinetic parameters.

Metabolic Engineering and Biocatalysis for Novel Terpenoid Production

Given that cis and trans isomers lead to divergent metabolic fates in biotransformation systems (e.g., nerol to linalool/geraniol vs. geraniol to citronellol) [2], feeding (2E,6Z)-octa-2,6-dienol to engineered microbial strains can be a strategy to generate novel, rare, or difficult-to-synthesize monoterpenoids. Its non-natural stereochemistry may unlock new branches in a metabolic pathway, leading to valuable new chemical entities.

Precise Calibration of Olfactory Receptors and Computational SAR Models

The distinct aroma profiles of cis (fresh, green, citrus) and trans (warm, sweet, powdery) isomers demonstrate the olfactory system's exquisite stereosensitivity [3]. (2E,6Z)-octa-2,6-dienol provides a vital data point for training quantitative structure-odor relationship (QSOR) models. By linking its unique (2E,6Z) geometry to its specific sensory perception, researchers can build more accurate predictive models for novel flavor and fragrance compound design, moving beyond simple cis/trans dichotomies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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